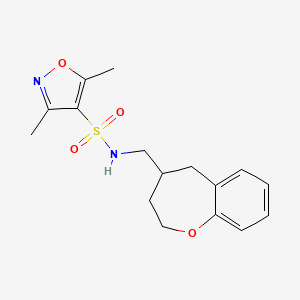![molecular formula C16H12N2O2S B5675668 8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)
8-[(4-nitrobenzyl)thio]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-nitrobenzyl)thio]quinoline is a compound that belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring . The quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry, forming the scaffold for compounds of great significance .
Synthesis Analysis
Quinolines were first synthesized in 1879, and since then a multitude of synthetic routes have been developed . Many of these methods, such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses, are well-known but suffer from inefficiency, harsh reaction conditions, and toxic reagents . Recent advances in this area over the past 15 years have been summarized . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Chemical Reactions Analysis
Quinolines have been used in various chemical reactions. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Aplicaciones Científicas De Investigación
Cancer Research
“8-[(4-nitrobenzyl)thio]quinoline” is a potent inhibitor of nucleoside transport. It binds tightly but reversibly to tumor membrane sites associated with the nucleoside transport mechanism, making it a valuable tool for cancer research .
Cardiovascular Studies
This compound acts as a competitive inhibitor of the equilibrative nucleoside transporter 1, which is crucial in regulating adenosine flux across the plasma membrane. This regulation can significantly affect cardiac signaling associated with adenosine, thus providing insights into cardiovascular system functioning .
Neurological Research
The binding sites for “8-[(4-nitrobenzyl)thio]quinoline” are located on brain capillaries, suggesting its use in studying neurological disorders and brain physiology, particularly in relation to adenosine transporters .
Purinergic Signaling
By blocking adenosine transport, this compound potentiates the interaction of extracellular adenosine with purinoreceptors. This is essential for understanding purinergic signaling mechanisms, which have implications in various physiological processes .
Mecanismo De Acción
Target of Action
Quinoline derivatives, which include 8-[(4-nitrobenzyl)thio]quinoline, have been known to exhibit a broad spectrum of biological activities . They have been used as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor agents .
Mode of Action
Quinoline derivatives have been shown to exhibit their effects through various mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives have been associated with the regulation of tryptophan metabolism, which plays a role in neuroprotection .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
The synthesis of quinoline derivatives has been shown to be influenced by various factors, including reaction conditions and the use of different reagents .
Direcciones Futuras
Quinolines have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions in the research of 8-[(4-nitrobenzyl)thio]quinoline could involve further exploration of its potential therapeutic applications and the development of new synthetic methods.
Propiedades
IUPAC Name |
8-[(4-nitrophenyl)methylsulfanyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-18(20)14-8-6-12(7-9-14)11-21-15-5-1-3-13-4-2-10-17-16(13)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYZHGMSYQGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Nitrobenzyl)thio]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5675589.png)
![ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5675591.png)
![methyl 1-({[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-piperidinecarboxylate](/img/structure/B5675612.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5675616.png)
![3-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-pyridinone](/img/structure/B5675626.png)
![4-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)morpholine](/img/structure/B5675652.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)

![(3aR*,6aR*)-2-acetyl-5-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5675663.png)
![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)
![ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5675683.png)

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5675697.png)